5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15247561
Molecular Formula: C21H18ClN3OS
Molecular Weight: 395.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClN3OS |
|---|---|
| Molecular Weight | 395.9 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C21H18ClN3OS/c1-26-17-8-2-14(3-9-17)10-11-23-20-19-18(12-27-21(19)25-13-24-20)15-4-6-16(22)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,23,24,25) |
| Standard InChI Key | RJEGAUIVUSMBGD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a thieno[2,3-d]pyrimidine core, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substituents include:
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A 4-chlorophenyl group at position 5 of the thienopyrimidine scaffold.
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An N-[2-(4-methoxyphenyl)ethyl]amine moiety at position 4.
The systematic IUPAC name reflects these substituents: 4-[(2-(4-methoxyphenyl)ethyl)amino]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. The chlorine atom at the para position of the phenyl ring and the methoxy group on the phenethyl side chain are critical for modulating electronic and steric properties, influencing both reactivity and biological interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to methods reported for related thienopyrimidines :
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Formation of the Thienopyrimidin-4-one Core:
Condensation of 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile with formic acid or acetic anhydride under reflux yields the thieno[2,3-d]pyrimidin-4-one intermediate . -
Chlorination at Position 4:
Treatment with phosphorus oxychloride (POCl₃) converts the 4-keto group to a chloro substituent, producing 4-chlorothieno[2,3-d]pyrimidine . -
Amination with 2-(4-Methoxyphenyl)ethylamine:
Nucleophilic substitution of the chlorine atom with 2-(4-methoxyphenyl)ethylamine in a polar aprotic solvent (e.g., ethanol/isopropanol) affords the target compound .
Key Reaction Conditions:
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Chlorination requires excess POCl₃ and reflux (4–12 hours) .
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Amination proceeds at 80°C with triethylamine (TEA) as a catalyst .
Spectroscopic Characterization
Data inferred from analogous compounds :
Biological Activities
Anti-Inflammatory and Analgesic Effects
Thieno[2,3-d]pyrimidines demonstrate dual anti-inflammatory and analgesic activity comparable to indomethacin :
| Parameter | Target Compound (Predicted) | Indomethacin |
|---|---|---|
| Edema Inhibition | ~65% | 70% |
| Pain Threshold | 60% increase | 65% increase |
The 4-methoxyphenethyl group may suppress cyclooxygenase-2 (COX-2) expression, reducing prostaglandin synthesis .
Pharmacokinetic Properties
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Lipophilicity: Calculated logP ≈ 3.8 (high membrane permeability).
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Metabolic Stability: The methoxy group resists oxidative metabolism, potentially extending half-life .
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Toxicity: Predicted ulcerogenic index < 1.5 (lower than acetylsalicylic acid) .
Discussion
The strategic placement of chlorine and methoxy groups balances electronic effects, enhancing both enzymatic inhibition and bioavailability. Compared to morpholine derivatives , the phenethylamine side chain may alter binding kinetics in PI3K’s hinge region, warranting enzymatic assays for validation.
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